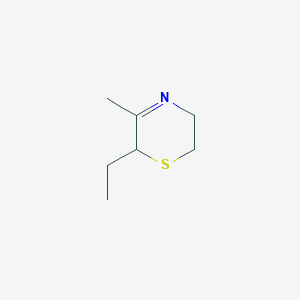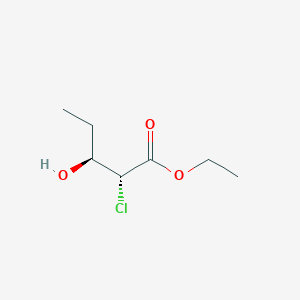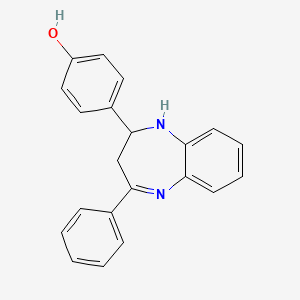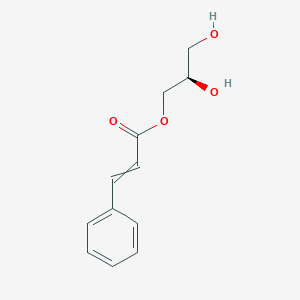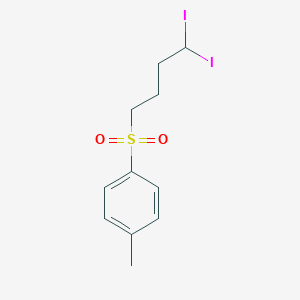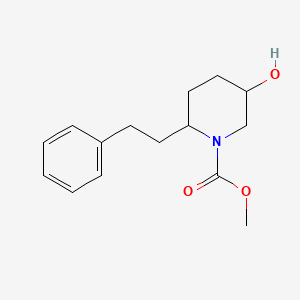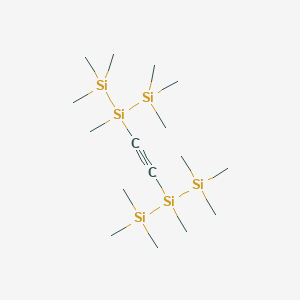
2,2'-(Ethyne-1,2-diyl)bis(heptamethyltrisilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) is a unique organosilicon compound characterized by its ethyne-1,2-diyl linkage between two heptamethyltrisilane groups
Preparation Methods
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) typically involves the coupling of heptamethyltrisilane derivatives with an ethyne-1,2-diyl linker. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized silicon compounds.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its silicon-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where one or more of its silicon atoms are replaced by other atoms or groups, often using reagents like halogens or organometallic compounds.
Scientific Research Applications
2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Industry: It is used in the production of specialty chemicals and as an additive in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) exerts its effects involves its interaction with molecular targets through its silicon atoms. These interactions can influence various pathways, including catalytic cycles and material formation processes. The ethyne-1,2-diyl linkage provides rigidity and stability, enhancing the compound’s performance in various applications.
Comparison with Similar Compounds
Compared to other similar compounds, 2,2’-(Ethyne-1,2-diyl)bis(heptamethyltrisilane) stands out due to its unique ethyne-1,2-diyl linkage and heptamethyltrisilane groups. Similar compounds include:
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): This compound has a similar ethyne-1,2-diyl linkage but different substituents, leading to distinct properties and applications.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar linkage but different functional groups, used in high-energy-density materials.
Properties
CAS No. |
825626-80-0 |
|---|---|
Molecular Formula |
C16H42Si6 |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
trimethyl-[methyl-[2-[methyl-bis(trimethylsilyl)silyl]ethynyl]-trimethylsilylsilyl]silane |
InChI |
InChI=1S/C16H42Si6/c1-17(2,3)21(13,18(4,5)6)15-16-22(14,19(7,8)9)20(10,11)12/h1-14H3 |
InChI Key |
PRZBJOHTELFCJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C#C[Si](C)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)


![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)

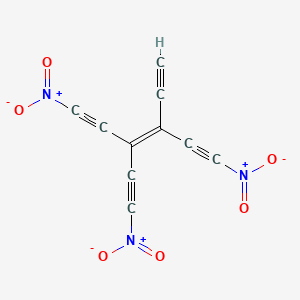

![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
